1,4-Dimethyl-2-(trifluoromethoxy)benzene
Overview
Description
1,4-Dimethyl-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C9H9F3O . It is a type of aryl trifluoromethyl ether . This compound is used in scientific research and has diverse applications such as organic synthesis, pharmaceutical development, and material science.
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the preparation of (trifluoromethoxy)benzene from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another method involves the exposure of dithiocarbonates to a large excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin, resulting in the formation of trifluoromethyl ethers .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzene ring with two methyl groups and one trifluoromethoxy group attached to it . The exact structure can be represented by the SMILES string FC(F)(F)Oc1cc(C)cc(C)c1
.
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not well-documented in the available literature.
Scientific Research Applications
Catalysis and Organic Synthesis
- Trifluoromethoxylation : A pyridinium trifluoromethoxide salt, derived from 4-dimethylaminopyridine and 2,4-dinitro(trifluoromethoxy)benzene, is an effective trifluoromethoxide source for SN2 reactions to form trifluoromethyl ethers, showcasing the utility in organic synthesis (Duran-Camacho et al., 2021).
Organometallic Chemistry
- Catalyst Development and Application : Tris(pentafluorophenyl)borane, related to 1,4-Dimethyl-2-(trifluoromethoxy)benzene, serves as a catalyst in synthesizing optically active SiO-containing polymers, emphasizing its role in material chemistry and polymer synthesis (Zhou & Kawakami, 2005).
Molecular Structure Analysis
- Crystallography and Structural Analysis : X-ray diffraction techniques have been used to analyze crystalline forms of compounds structurally related to this compound, contributing to our understanding of molecular structures and interactions (Qian et al., 2012).
Synthetic Routes and Intermediates
- Formation of Arynes : Research into the formation of 1,2-dehydro-3- and -4-(trifluoromethoxy)benzene provides insights into synthetic routes for creating trifluoromethoxy-substituted naphthalenes, showcasing the compound's role as an intermediate in organic synthesis (Schlosser & Castagnetti, 2001).
Photophysical Studies
- Photophysical Properties : Studies on dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, related to this compound, reveal their photophysical properties, such as fluorescence in various solvents and solid states. This research contributes to understanding the photophysical behavior of similar compounds (Shimizu et al., 2011).
Future Directions
Properties
IUPAC Name |
1,4-dimethyl-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-3-4-7(2)8(5-6)13-9(10,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHADAKHFDBNYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261001 | |
Record name | Benzene, 1,4-dimethyl-2-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404194-52-0 | |
Record name | Benzene, 1,4-dimethyl-2-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1404194-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,4-dimethyl-2-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.